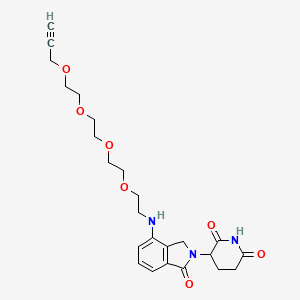
Lenalidomide-PEG4-propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-PEG4-propargyl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of a polyethylene glycol (PEG) linker and a propargyl group enhances its solubility and allows for bioconjugation, making it a valuable tool in chemical biology and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-PEG4-propargyl typically involves the following steps:
Cyclization: The brominated product is then cyclized with 3-aminopiperidine-2,6-dione to form the lenalidomide precursor.
PEGylation: The lenalidomide precursor is reacted with a PEG4 linker containing a propargyl group to form this compound.
Industrial Production Methods
Industrial production methods focus on scalability and environmental sustainability. For example, the bromination step can be carried out in a chlorine-free solvent to reduce hazardous by-products . The use of platinum group metal-free catalysts for the reduction of nitro groups is another green chemistry approach .
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide-PEG4-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions, often using iron powder and ammonium chloride, are common in its synthesis.
Substitution: The propargyl group allows for click chemistry reactions with azide-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are used for the efficient reduction of nitro groups.
Substitution: Copper(I) catalysts are often used in click chemistry reactions involving the propargyl group.
Major Products Formed
The major products formed from these reactions include various lenalidomide derivatives and bioconjugates, which are useful in targeted protein degradation and other applications .
Applications De Recherche Scientifique
Lenalidomide-PEG4-propargyl has a wide range of scientific research applications:
Mécanisme D'action
Lenalidomide-PEG4-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: It alters cytokine production and enhances natural killer cell-mediated cytotoxicity.
Protein Degradation: The compound functions as a molecular glue, inducing the degradation of target proteins by hijacking the E3 ubiquitin ligase complex.
Anti-angiogenesis: It inhibits the formation of new blood vessels, thereby restricting tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar applications in treating multiple myeloma.
Propargyl-PEG4-acid: A related compound used in bioconjugation and click chemistry.
Uniqueness
Lenalidomide-PEG4-propargyl stands out due to its enhanced solubility and bioconjugation capabilities, making it a versatile tool in chemical biology and medicinal chemistry. Its ability to form PROTACs and other bioconjugates provides unique opportunities for targeted protein degradation and therapeutic applications .
Propriétés
Formule moléculaire |
C24H31N3O7 |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
3-[3-oxo-7-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C24H31N3O7/c1-2-9-31-11-13-33-15-16-34-14-12-32-10-8-25-20-5-3-4-18-19(20)17-27(24(18)30)21-6-7-22(28)26-23(21)29/h1,3-5,21,25H,6-17H2,(H,26,28,29) |
Clé InChI |
BAXAOTQVTJNWFP-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCOCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



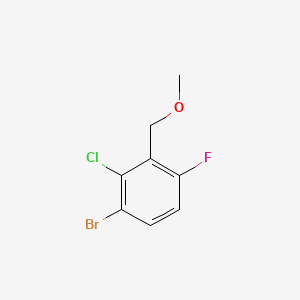
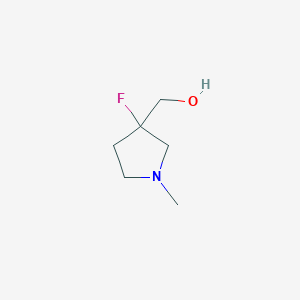
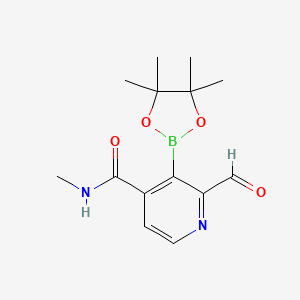
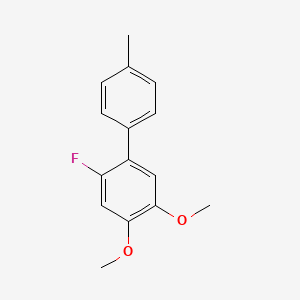
![2-pyrrolidin-2-yl-3H-imidazo[4,5-c]pyridine](/img/structure/B14777218.png)
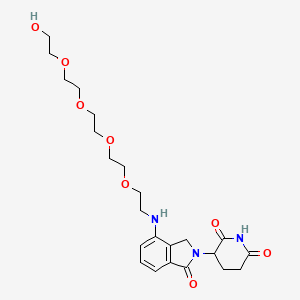
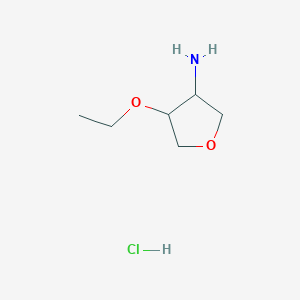

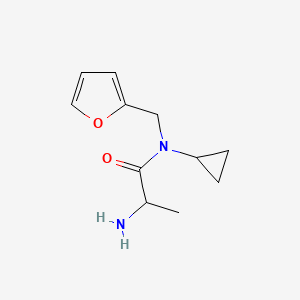
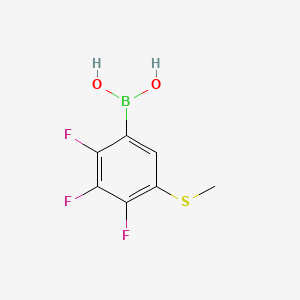
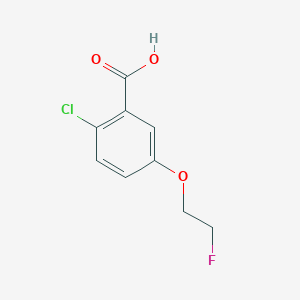
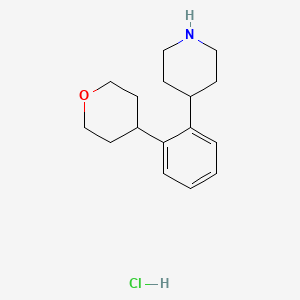
![2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14777277.png)
